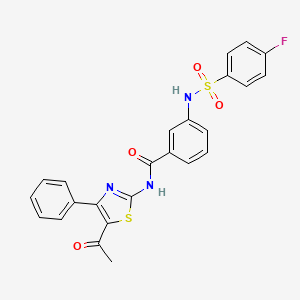

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O4S2/c1-15(29)22-21(16-6-3-2-4-7-16)26-24(33-22)27-23(30)17-8-5-9-19(14-17)28-34(31,32)20-12-10-18(25)11-13-20/h2-14,28H,1H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZGVNRPULPRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: Starting with a suitable precursor, such as a substituted acetophenone, the thiazole ring can be formed through a cyclization reaction with a thiourea derivative.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative under basic conditions.

Formation of the Benzamide Moiety: The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives, including this compound, can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, studies have shown that compounds with similar thiazole structures have demonstrated cytotoxic effects against human colorectal carcinoma cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide | HCT116 | TBD |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides | HCT116 | 5.85 |

| 4-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(4-methoxyphenyl)benzamide | MCF-7 | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Studies have demonstrated that certain thiazole-containing compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-thioacetamide | E. coli | 1.43 µM |

| Novel 5-substituted thiazole derivatives | Candida auris | Greater than fluconazole |

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Starting from acetophenone and thiourea, the thiazole ring is formed through cyclization.

- Acetylation : The thiazole intermediate is acetylated using acetic anhydride.

- Formation of the Benzamide Group : The acetylated thiazole is reacted with 4-amino benzoyl chloride to yield the benzamide structure.

- Introduction of the Sulfonamide Group : Finally, the benzamide intermediate is reacted with a sulfonamide derivative to incorporate the fluorophenyl moiety.

This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds similar to this compound:

Case Study 1: Anticancer Screening

A study evaluated a series of thiazole derivatives for their anticancer activity against multiple cell lines, including HCT116 and MCF7. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could be leveraged in drug design .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives against resistant strains of bacteria and fungi. The findings revealed that certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus, highlighting their potential as novel antimicrobial agents in treating resistant infections .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)

- Structure : Replaces the thiazole core with a thiadiazole-pyridine hybrid but retains the acetyl and benzamide groups.

- Synthesis: Reflux of enaminone 4f with acetylacetone in acetic acid (80% yield) .

- Key Data :

- Melting Point : 290°C (indicative of high thermal stability).

- IR : 1679 cm⁻¹ (acetyl C=O), 1605 cm⁻¹ (benzamide C=O).

- ¹H-NMR : Distinct aromatic signals at δ 7.47–8.39 ppm.

Compound 6 (N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide)

- Structure : Shares the thiazole and sulfamoyl groups but includes an additional oxoethyl spacer.

- Synthesis : Ultrasonication-assisted reaction with DMAP in dichloromethane .

- Key Data :

- IR : Absence of C=O stretch in thiazole tautomer, confirming S-alkylation.

Compounds 51–55 (Triazine-sulfonamide derivatives)

- Structure : Triazine core with sulfamoyl and fluorophenyl/methoxyphenyl substituents.

- Synthesis: 33-hour reflux of precursors in ethanol (melting points: 237–279°C) .

- Key Data :

- Substituent Effects : Fluorine and trifluoromethyl groups enhance electronegativity and lipophilicity compared to methoxy derivatives.

Physicochemical Properties

Spectral and Functional Group Analysis

- Target Compound : Expected IR peaks include ~1670 cm⁻¹ (acetyl C=O), ~1600 cm⁻¹ (benzamide C=O), and ~1350/1150 cm⁻¹ (sulfonamide S=O). The 4-fluorophenyl group would show distinct ¹⁹F-NMR signals near δ -110 ppm.

- Triazole Derivatives (7–9) : Exhibit tautomerism (thione vs. thiol), confirmed by absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹).

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, a compound characterized by its thiazole core and various functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a sulfonamide moiety, which contribute to its unique chemical properties. The fluorinated phenyl group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications. The molecular formula is , with a molecular weight of 358.36 g/mol .

Structural Features

| Functional Group | Description |

|---|---|

| Thiazole Ring | Contains nitrogen and sulfur, enhancing reactivity |

| Acetyl Group | Increases lipophilicity |

| Sulfonamide Moiety | Potential for enzyme inhibition |

| Fluorinated Phenyl Group | Improves pharmacokinetic properties |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines, including those associated with chronic myeloid leukemia. The incorporation of the fluorine atom may enhance the compound's targeting capabilities and overall efficacy.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of thiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines. The mechanism of action appears to involve the modulation of apoptosis-related pathways through interaction with key proteins involved in cell proliferation .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, its activity against acetylcholinesterase (AChE) has been noted, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have demonstrated promising AChE inhibitory activity, suggesting that this compound may also possess such properties .

Enzyme Inhibition Data

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Binding : The compound may bind to specific targets within cells, influencing their function and activity.

- Pathway Modulation : It could modulate signaling pathways related to cell growth and apoptosis.

- Enzyme Interaction : Inhibition of key enzymes involved in disease processes can lead to therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate how this compound interacts with biological targets at the molecular level. These studies suggest that the compound can effectively bind to active sites on target proteins, which may explain its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.